Diacetin
Description
Historical Context of Glycerol (B35011) Acetylation and Ester Chemistry
The journey of diacetin (B166006) is intrinsically linked to the broader history of glycerol and ester chemistry. Glycerol, a byproduct of soap and biodiesel production, has long been a subject of chemical exploration. nih.govuad.ac.idfrontiersin.org The esterification of glycerol, a reaction with a carboxylic acid to form an ester and water, laid the groundwork for the synthesis of compounds like this compound. researchgate.net Specifically, the acetylation of glycerol, which involves reacting it with acetic acid or acetic anhydride (B1165640), leads to the formation of mono-, di-, and triacetin (B1683017). nih.govresearchgate.netmdpi.com
Historically, the synthesis of these glycerol esters, or acetins, was primarily achieved through traditional chemical methods. nih.govresearchgate.net These non-green methods, while efficient and commercially viable, often involve mineral acids as catalysts. nih.gov The acetylation process itself is a series of consecutive reactions where glycerol is first converted to monoacetin, then to this compound, and finally to triacetin. mdpi.com
Isomeric Forms of this compound: 1,2-Diacetin and 1,3-Diacetin
This compound, or glycerol diacetate, is not a single entity but typically exists as a mixture of two isomers: 1,2-diacetin and 1,3-diacetin. mdpi.comatamanchemicals.comatamankimya.com These isomers are structurally different, which influences their chemical and physical properties.
1,2-Diacetin: In this isomer, the acetyl groups are attached to the first and second carbon atoms of the glycerol backbone.
1,3-Diacetin: Here, the acetyl groups are bonded to the first and third carbon atoms of the glycerol backbone.
The distinction between these isomers is crucial for understanding their reactivity and applications in various chemical processes. mdpi.com
| Isomer | Structure | Key Feature |
|---|---|---|
| 1,2-Diacetin | Acetyl groups on C1 and C2 | Asymmetrical structure |
| 1,3-Diacetin | Acetyl groups on C1 and C3 | Symmetrical structure |
Significance and Role of this compound in Modern Industrial and Research Paradigms
This compound's utility spans a wide range of industrial and research applications due to its unique properties as a solvent, plasticizer, and emulsifier. atamankimya.comontosight.aibiologyinsights.com In industrial settings, it is widely used as a plasticizer to enhance the flexibility and durability of materials like cellulose (B213188) resins and biodegradable plastics. atamanchemicals.combiologyinsights.com It also serves as a solvent in the production of coatings, adhesives, and inks. atamankimya.comontosight.aibiologyinsights.com
In the food and beverage industry, this compound is employed as a food additive (E1517), acting as a solvent for flavorings and a humectant to retain moisture. atamanchemicals.combiologyinsights.comallanchem.com The cosmetic and personal care sector utilizes this compound as an emollient in creams and lotions and as a humectant to maintain moisture in products. atamanchemicals.comontosight.aibiologyinsights.com Furthermore, it finds application in the pharmaceutical industry as an excipient in drug formulations. ontosight.aismolecule.com
In the realm of research, this compound serves as a valuable tool. For instance, it has been used to study push-pull osmotic pumps for controlled drug delivery. atamanchemicals.comatamankimya.comscbt.com It also acts as a substrate for enzymes involved in lipid metabolism, aiding in the understanding of their function. smolecule.com
| Sector | Application | Function |
|---|---|---|
| Industrial | Plastics and Polymers | Plasticizer atamanchemicals.combiologyinsights.com |
| Coatings and Inks | Solvent atamankimya.comontosight.aibiologyinsights.com | |
| Food & Beverage | Flavorings | Solvent atamanchemicals.combiologyinsights.comallanchem.com |
| General Food Production | Humectant biologyinsights.com | |
| Cosmetics & Personal Care | Creams and Lotions | Emollient atamanchemicals.comontosight.aibiologyinsights.com |
| General Personal Care | Humectant ontosight.ai | |
| Pharmaceuticals | Drug Formulations | Excipient ontosight.aismolecule.com |
| Drug Delivery Systems | Component in osmotic pumps atamanchemicals.comatamankimya.comscbt.com | |
| Research | Enzyme Studies | Substrate smolecule.com |
Current Research Landscape and Emerging Trends in this compound Studies
The current research landscape for this compound is focused on several key areas, including the development of more environmentally friendly synthesis methods and the exploration of new applications. researchgate.nettriacetin.ltd Researchers are investigating "green" synthesis routes, such as enzymatic and microbial methods, to produce acetins in a more sustainable manner. researchgate.net
A significant trend is the valorization of glycerol, a byproduct of biodiesel production, by converting it into value-added chemicals like this compound. nih.govacs.org This not only addresses the issue of excess glycerol but also contributes to the economic viability of the biodiesel industry. acs.org
Emerging research is also exploring the potential of this compound in novel applications. triacetin.ltd For instance, there is growing interest in its use as a biofuel additive to improve the properties of fuels like biodiesel. nih.govresearchgate.net Additionally, the development of new applications in the personal care industry, such as in advanced skincare formulations, is an active area of investigation. wiseguyreports.com
Properties
CAS No. |
194423-61-5 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Origin of Product |
United States |
Synthetic Methodologies and Production Technologies for Diacetin
Esterification of Glycerol (B35011) with Acetic Acid or Acetic Anhydride (B1165640)
The core of diacetin (B166006) synthesis lies in the acetylation of glycerol, a readily available byproduct from biodiesel production. scielo.br This transformation can be achieved through direct esterification with acetic acid or via transesterification. brazilianjournals.com.br While using acetic anhydride can lead to high yields of fully acetylated products, acetic acid is often preferred due to its lower cost and reduced health risks. brazilianjournals.com.brbiofueljournal.com
Direct esterification involves the reaction of glycerol with acetic acid, typically in the presence of a catalyst to accelerate the reaction. scielo.brbrazilianjournals.com.br This method is often favored over transesterification for acetin synthesis due to generally better yields. brazilianjournals.com.br The reaction is reversible, and the water produced must be removed to shift the equilibrium towards the formation of esters. google.com
The reaction proceeds stepwise:
Glycerol + Acetic Acid ⇌ Monoacetin + Water
Monoacetin + Acetic Acid ⇌ this compound + Water
this compound + Acetic Acid ⇌ Triacetin (B1683017) + Water
The molar ratio of reactants is a critical parameter. Increasing the acetic acid to glycerol molar ratio generally enhances glycerol conversion. scielo.brmatec-conferences.org For instance, one study found that increasing the mole ratio of glycerol to acetic acid from 1:2 to 1:6 increased conversion by shifting the equilibrium towards the products. However, a further increase to 1:8 led to a decrease in conversion, likely due to the dilution of glycerol. matec-conferences.org Temperature also plays a significant role; higher temperatures can favor the formation of this compound and triacetin over monoacetin. scielo.br For example, a study using a continuous system found that at 80-90 °C, monoacetin yield was highest, while at higher temperatures (90-100 °C), this compound and triacetin concentrations increased. scielo.br
Transesterification offers an alternative route to this compound, typically by reacting glycerol with an acetate (B1210297) ester, such as ethyl acetate or methyl acetate, in the presence of a catalyst. biofueljournal.comuctm.edu This method avoids the production of water, instead producing an alcohol (e.g., ethanol (B145695) when using ethyl acetate) as a byproduct. scielo.br The removal of this alcohol can drive the reaction towards the desired products. biofueljournal.combiofueljournal.com
A study using ethyl acetate as both the acyl donor and an entrainer to remove the ethanol byproduct demonstrated high glycerol conversion. biofueljournal.combiofueljournal.com In a batch system under reflux conditions, 100% glycerol conversion was achieved, with selectivities of 45% for monoacetin, 44% for this compound, and 11% for triacetin. biofueljournal.com By using azeotropic reactive distillation to continuously remove ethanol, the selectivity could be shifted significantly towards more acetylated products, achieving 48% for this compound and 49% for triacetin. biofueljournal.combiofueljournal.com
Another approach involves the transesterification of vegetable oils directly with methyl acetate, which co-produces fatty acid methyl esters (biodiesel) and a mixture of acetins, including this compound, instead of crude glycerol. cetjournal.it
Direct Esterification Routes
Catalytic Systems for Enhanced this compound Production
Catalysts are crucial for the efficient and selective production of this compound, as they lower the activation energy of the reaction. mdpi.com Both homogeneous and heterogeneous catalysts are employed, with a growing preference for heterogeneous systems due to their environmental and practical advantages. brazilianjournals.com.brmdpi.com
Traditional production of acetins has utilized homogeneous acid catalysts such as sulfuric acid (H₂SO₄), phosphoric acid, and p-toluenesulfonic acid (TsOH). brazilianjournals.com.brscielo.brmdpi.com These catalysts are effective in promoting the esterification reaction.
For example, in the transesterification of glycerol with ethyl acetate, H₂SO₄ was found to be a highly effective catalyst, leading to total glycerol consumption within 2 hours at 90°C. scielo.br The reaction reached equilibrium in 9 hours, yielding a mixture with a this compound-to-triacetin ratio of 55:45. scielo.brscielo.br Similarly, in another study, sulfuric acid showed the highest selectivity towards this compound and triacetin compared to other catalysts tested. biofueljournal.combiofueljournal.com
Despite their effectiveness, homogeneous catalysts present significant drawbacks, including corrosiveness to equipment, toxicity, and difficulties in separation from the final product, which complicates purification and generates waste. brazilianjournals.com.brmdpi.com
To overcome the issues associated with homogeneous catalysts, research has increasingly focused on solid acid catalysts. These materials are non-corrosive, environmentally benign, and easily separated from the reaction mixture, allowing for reuse and continuous processing. brazilianjournals.com.brmdpi.com
Solid Acid Catalysts: A wide variety of solid acids have been investigated for glycerol acetylation. These include zeolites, supported heteropolyacids, and various functionalized materials. mdpi.commdpi.com
Zeolites: Zeolites like ZSM-5 have demonstrated high yields of this compound. One study reported a 62.2% yield of this compound using ZSM-5 at 120°C with a 1:10 glycerol to acetic acid ratio. mdpi.com
Supported Heteropolyacids: Dodecatungstophosphoric acid (DTP) supported on materials like K-10 clay or polyvinylpyrrolidone (B124986) (PVP) has shown high activity. A Sn-exchanged DTP/K-10 catalyst achieved complete glycerol conversion, with the reaction profile showing the stepwise formation of monoacetin, then this compound, and finally triacetin. nih.govacs.org Another study found that a PVP-DTP catalyst gave higher selectivity to di- and triacetins compared to a commercial montmorillonite (B579905) catalyst. tandfonline.comtandfonline.com
Lanthanum Cation-Exchanged Montmorillonite (La³⁺-mont): This catalyst has been shown to be highly efficient and reusable for the selective synthesis of diacetylglycerols (this compound) from glycerol and acetic acid. acs.org
Ion-Exchange Resins: Acidic ion-exchange resins are a prominent class of heterogeneous catalysts for this compound synthesis. mdpi.com
Amberlyst: Amberlyst-15 is one of the most studied catalysts, achieving 99% glycerol conversion with 58% selectivity to this compound in one case. brazilianjournals.com.br In the transesterification of glycerol with ethyl acetate, Amberlyst-15 led to a mixture dominated by this compound. scielo.br Amberlyst 36 has also been used, resulting in 100% glycerol conversion with 44% selectivity to this compound. brazilianjournals.com.brbiofueljournal.com
Purolite: The Purolite C160 resin was used to produce this compound, achieving 95% glycerol conversion and 60% selectivity for this compound at 110°C with a 6:1 acetic acid to glycerol molar ratio. brazilianjournals.com.br
Lewatit and Indion: Other resins like Lewatit and Indion 225 H have also been successfully employed as catalysts in glycerol esterification. brazilianjournals.com.brmatec-conferences.orgchula.ac.th
| Catalyst | Glycerol Conversion (%) | This compound Selectivity (%) | Reaction Conditions | Source |
|---|---|---|---|---|
| Purolite C160 | 95 | 60 | 110°C, Acetic Acid/Glycerol Molar Ratio: 6 | brazilianjournals.com.br |
| Amberlyst 15 | 99 | 58 | Not specified | brazilianjournals.com.br |
| Amberlyst 36 | 100 | 44 | Reflux, Ethyl Acetate/Glycerol | brazilianjournals.com.brbiofueljournal.com |
| Lewatit | 90 | Not specified | Acetylation with acetic anhydride | brazilianjournals.com.br |
Metal Oxides: Various metal oxides have been explored as robust solid acid catalysts.
Antimony Pentoxide (Sb₂O₅): This catalyst was found to be particularly effective for the selective esterification of glycerol to this compound. Under optimized conditions, it achieved a glycerol conversion of 96.8% with a this compound selectivity of 54.2%. researchgate.net The catalyst also demonstrated excellent reusability over six cycles without a significant loss in activity or selectivity. mdpi.comresearchgate.net
Tin Oxide (SnO₂)-Based Catalysts: SnO₂-based catalysts, including those promoted with other oxides like TiO₂, have been tested for glycerol acetylation. A TiO₂/SnO₂ catalyst showed the highest selectivity for the combined fraction of this compound and triacetin (57%) among the bimetallic oxides tested. mdpi.comanalis.com.my
Biocatalysis, using enzymes, presents a green and highly selective alternative to chemical catalysis for producing this compound. These reactions are typically conducted under mild conditions, reducing energy consumption and byproduct formation. nih.govrsc.org
Lipases: Lipases are commonly used enzymes for esterification and transesterification reactions.
Immobilized Candida antarctica Lipase (B570770) B (CALB): CALB, often immobilized on a support (e.g., Novozym 435), is an efficient biocatalyst for acetin synthesis. nih.govakjournals.com It can be used for the regioselective hydrolysis of triacetin to produce 1,2-diacetin with high yields (over 95%) under optimized conditions (acidic pH and presence of an organic solvent). nih.govresearchgate.net Continuous-flow processes using packed-bed reactors with immobilized lipases have also been developed, showing high conversion and selectivity towards this compound. akjournals.com For example, using vinyl acetate as the acyl donor at a high flow rate led to this compound as the major product. akjournals.com
Metabolic Engineering: A novel approach involves engineering microorganisms like Escherichia coli to produce acetins directly from glycerol. rsc.orgresearchgate.net By overexpressing specific enzymes, such as maltose (B56501) O-acetyltransferase (MAA), a biosynthetic pathway for mono- and this compound from glycerol and acetyl-CoA was established. rsc.org This microbial method avoids the need for co-substrates like acetic acid or acetic anhydride, which are required in conventional chemical synthesis. researchgate.net
Heterogeneous Acid Catalysis (e.g., Solid Acid Catalysts, Ion-Exchange Resins, Metal Oxides)
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound to develop more environmentally benign and sustainable processes. rsc.organton-paar.comnih.gov Key areas of focus include the use of renewable feedstocks, the implementation of solvent-free reaction systems, and the development of energy-efficient synthesis methods.
A significant advancement in the green synthesis of this compound is the utilization of crude glycerol, a major byproduct of the biodiesel production process. acs.orgscielo.brresearchgate.netdoi.org For every 100 cubic meters of biodiesel produced, approximately 10 cubic meters of glycerol are generated. doi.org This surplus has made glycerol an attractive and inexpensive renewable feedstock for producing valuable chemicals like this compound. doi.orgbiofueljournal.com The direct valorization of this crude glycerol into high-value products such as this compound not only enhances the economic viability of biorefineries but also contributes to a more sustainable chemical industry by utilizing a waste stream. acs.org The esterification of glycerol with acetic acid is a common route to produce acetins, including this compound. scielo.brresearchgate.net
Traditional chemical syntheses often rely on solvents, which can contribute to waste and environmental concerns. Solvent-free reaction systems represent a greener alternative for this compound production. In such systems, one of the reactants, typically an acyl donor, also functions as the solvent. osti.gov This approach avoids the use of potentially hazardous organic solvents, leading to a cleaner process and reducing the potential for solvent contamination in the final product. osti.gov For instance, in the enzymatic acylation of flavonoids, a solvent-free system was shown to be an eco-friendly approach that can lead to higher productivities due to high initial substrate concentrations. osti.gov While this example is not specific to this compound, the principle is applicable to its synthesis.
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods for chemical reactions, including the synthesis of this compound. rsc.orgnumberanalytics.com Microwave irradiation can significantly accelerate reaction rates, reducing reaction times from hours to minutes. mdpi.com This rapid and uniform heating is more energy-efficient as the microwave energy is directly absorbed by the reaction mixture, minimizing energy waste. numberanalytics.com Studies have shown that microwave-assisted synthesis can lead to improved yields and selectivity by preventing side reactions and product decomposition. numberanalytics.com This technology aligns with the principles of green chemistry by reducing energy consumption and enabling faster, more efficient chemical processes. anton-paar.com
Solvent-Free Reaction Systems
Reaction Kinetics and Process Optimization in this compound Production
The efficient production of this compound hinges on a thorough understanding of reaction kinetics and the optimization of process parameters. acs.org The esterification of glycerol with acetic acid is a series of consecutive and reversible reactions, making the control of reaction conditions crucial for maximizing the yield of the desired product, this compound. scielo.brsemanticscholar.org
The molar ratio of glycerol to acetic acid is a critical parameter that significantly influences the product distribution in the synthesis of acetins. scielo.brmatec-conferences.org Stoichiometrically, the formation of one mole of this compound requires one mole of glycerol and two moles of acetic acid. However, due to the reversible nature of the esterification reaction, an excess of acetic acid is often used to shift the equilibrium towards the formation of products. matec-conferences.org
Research has shown that increasing the acetic acid to glycerol molar ratio generally leads to higher glycerol conversion and favors the formation of more highly substituted esters like this compound and triacetin. scielo.brmatec-conferences.org For example, one study found that increasing the molar ratio of glycerol to acetic acid from 1:2 to 1:6 resulted in an increase in glycerol conversion. matec-conferences.org Another study reported that at a high molar ratio of 10, the selectivity for triacetin was 50%, followed by this compound at 33%, while monoacetin decreased to 17%. mdpi.com This demonstrates the conversion of monoacetin to di- and triacetin at higher acetic acid concentrations. However, an excessively high molar ratio can lead to a decrease in glycerol concentration relative to the total solution volume, which may negatively impact the reaction rate. matec-conferences.org
| Molar Ratio (Acetic Acid:Glycerol) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | This compound Selectivity (%) | Triacetin Selectivity (%) | Reference |
|---|---|---|---|---|---|
| 1:1 | 95 | 85 | - | - | acs.org |
| 4:1 | - | - | - | - | mdpi.com |
| 6:1 | - | - | - | - | matec-conferences.org |
| 7:1 | 100 | 43 | 44 | 13 | acs.org |
| 8:1 | - | - | - | - | mdpi.com |
| 10:1 | - | 17 | 33 | 50 | mdpi.com |
Reaction temperature and pressure are pivotal in controlling the rate and selectivity of this compound synthesis. The esterification of glycerol is an endothermic process, meaning that an increase in temperature generally increases the reaction rate. scielo.br
Temperature: Higher temperatures tend to favor the formation of this compound and triacetin over monoacetin. scielo.brscielo.br At lower temperatures (e.g., 60-70 °C), an increase in temperature primarily boosts the yield of monoacetin. scielo.br However, at higher temperatures (e.g., 90-100 °C), the concentration of this compound and triacetin increases. scielo.brscielo.br One study observed that as the temperature increased from 100 to 140 °C, the selectivity for monoacetin decreased, while it slightly increased for di- and triacetin. rsc.org However, a further increase from 140 °C to 150 °C resulted in an increase in monoacetin selectivity and a decrease in this compound selectivity. rsc.org Optimal temperatures for this compound synthesis are often in the range of 120-145 °C. google.com
Pressure: Reaction pressure also plays a role, although its effect can be less pronounced than that of temperature and molar ratio. Some studies have indicated that conducting the acetylation of glycerol at low or ambient pressure can be beneficial. scielo.br For instance, one investigation found that increasing the reaction pressure led to a decrease in monoacetin yield as the reaction proceeded towards the synthesis of this compound and triacetin. scielo.brscielo.br In a continuous system, optimal conditions for producing a mixture with high selectivity to this compound and triacetin were found at a pressure of 1 bar. acs.org
| Temperature (°C) | Pressure (bar) | Key Findings | Reference |
|---|---|---|---|
| 79 | 1 | Optimum condition for high monoacetin yield (62%), with low this compound formation. | scielo.br |
| 90-110 | - | Increased temperature and molar ratio favored this compound yield. | researchgate.net |
| 100 | 1 | Achieved 100% glycerol conversion with 44% this compound selectivity. | acs.org |
| 100-140 | - | Selectivity for this compound and triacetin slightly increased with temperature. | rsc.org |
| 120-145 | - | Optimal temperature range for producing a liquid mixture containing 45-60% this compound. | google.com |
Separation and Purification Techniques for this compound Isomers
Following the acetylation of glycerol, the reaction mixture contains not only the desired this compound isomers (1,2-diacetin and 1,3-diacetin) but also unreacted glycerol, acetic acid, water, and byproducts like monoacetin and triacetin. researchgate.net The separation and purification of this compound from this complex mixture are crucial for obtaining a product that meets industry standards. atamanchemicals.comatamankimya.com
Commonly employed purification methods include:
Distillation: Vacuum distillation is a frequently used technique to separate the components. researchgate.net High vacuum is necessary to lower the boiling points and prevent thermal degradation of the acetins. researchgate.net However, achieving high purity through distillation is challenging due to the close relative volatility of the different acetin compounds. researchgate.net
Crystallization: This method can be used to obtain a product with desired purity and quality. atamanchemicals.comatamankimya.comatamankimya.com
Extraction: Water extraction has been utilized to remove the fraction containing monoacetin, this compound, and glycerol from the reaction mixture. researchgate.net
Chromatography: For laboratory-scale purification, column chromatography is effective. nih.gov For instance, after a reaction to produce 1,2-diacetin, the product was purified using column chromatography on silica (B1680970) gel with a hexane:ethyl acetate eluent. nih.gov
The final purified product's composition and purity are typically analyzed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). atamanchemicals.comatamankimya.com An HPLC method has been developed for the quantification of mono-, di-, and triacetin using a C18 reverse phase column with a mobile phase of acetonitrile, dichloromethane, and ultrapure water, and a UV-Vis detector. researchgate.net
Table 2: Separation and Purification Methods for this compound
| Technique | Description | Purpose | Reference |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Primary separation of acetins from less volatile (glycerol) and more volatile (acetic acid) components. | researchgate.net |
| Crystallization | Solidification of a pure compound from a solution. | To obtain high-purity this compound. | atamankimya.comatamankimya.com |
| Water Extraction | Use of water as a solvent to selectively remove water-soluble components. | Removal of glycerol, monoacetin, and this compound from the crude product mixture. | researchgate.net |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | High-purity separation, typically at a laboratory scale. | nih.gov |
| HPLC / GC | Analytical techniques for separating and quantifying components of a mixture. | Quality control and analysis of the final product's purity and composition. | atamankimya.comresearchgate.net |
Chemical Reactivity and Mechanistic Investigations of Diacetin
Hydrolytic Stability and Pathways of Deacetylation
Diacetin (B166006) can undergo hydrolysis, a reaction where water breaks down the ester bonds, yielding glycerol (B35011) and acetic acid. This process is typically catalyzed by either an acid or a base and is influenced by temperature, generally occurring in the range of 50-100°C.
The deacetylation of this compound can be controlled to achieve specific products. For instance, enzymatic hydrolysis using lipases has been studied for the regioselective hydrolysis of triacetin (B1683017) to produce this compound. nih.gov In these biocatalytic processes, the pH of the reaction medium plays a crucial role. At a neutral pH of 7, the initially formed 1,2-diacetin can undergo acyl migration to form a mixture with 1,3-diacetin. nih.govresearchgate.net However, at a more acidic pH of 5.5, the formation of 1,2-diacetin is favored, and acyl migration is minimized. nih.govgoogle.com This highlights the pH-dependent pathway of deacetylation.
In some processes, the hydrolysis of cellulose (B213188) acetate (B1210297) membranes to produce cellulose membranes involves a deacetylation step. acs.org While not directly about this compound, this illustrates the industrial relevance of controlled deacetylation reactions.
Transesterification Reactions of this compound with Other Alcohols and Esters
Transesterification is a key reaction of this compound, involving the exchange of its acetyl groups with an alcohol or another ester. researchgate.net This reaction can be catalyzed by acids or bases and typically occurs at temperatures between 60-120°C. The process allows for the synthesis of different esters, making this compound a versatile intermediate in chemical synthesis. atamanchemicals.comscbt.com
A notable example is the transesterification of glycerol with ethyl acetate to produce a mixture of monoacetin, this compound, and triacetin. scielo.br This reaction proceeds through a series of reversible steps. The mechanism under acid catalysis involves the initial protonation of the carbonyl group of the ethyl acetate, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. scielo.br This is followed by the formation of a tetrahedral intermediate, which then eliminates ethanol (B145695) to form the corresponding acetin. scielo.br Both homogeneous catalysts like sulfuric acid and heterogeneous catalysts such as Amberlyst resins have been effectively used, with the choice of catalyst influencing the selectivity towards this compound and triacetin. scielo.br
The general mechanism for transesterification can occur under both acidic and basic conditions. masterorganicchemistry.com Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the ester's carbonyl group to form a tetrahedral intermediate, which then expels the original alkoxide. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by an alcohol. masterorganicchemistry.com
Table 1: Comparison of Catalysts in Glycerol Transesterification with Ethyl Acetate
| Catalyst | Reaction Time (h) | Glycerol Conversion (%) | This compound:Triacetin Ratio | Reference |
|---|---|---|---|---|
| H₂SO₄ | 9 | 100 | 55:45 | scielo.br |
| Amberlyst™ 15 dry | 2 | 100 | Higher selectivity for this compound | scielo.br |
| Amberlyst™ 16 wet | 10 | 100 | Higher selectivity for this compound | scielo.br |
Participation in Polymerization Processes and Material Synthesis
This compound serves as a component in the synthesis of various polymers and materials, often acting as a plasticizer or a precursor. google.com For instance, it has been used as a plasticizer in the production of flexible plastics and polymers. atamanchemicals.com In the context of biodegradable polymers, this compound has applications in cryogenics.
Research has shown that this compound can be a more effective plasticizer than triacetin for certain starch-based films. ingentaconnect.comresearchgate.net In the creation of highly acetylated starch films, this compound improved the film-forming properties of materials that were otherwise brittle. ingentaconnect.com
While direct polymerization of this compound is not a primary application, its role as a building block or additive is significant. For example, in the synthesis of certain polyesters or polyurethanes, diols like the glycerol backbone of this compound could potentially be incorporated into the polymer chain after modification. The synthesis of polyesters often involves the reaction of diols with dicarboxylic acids, and while glycerol itself is more common, derivatives like this compound could be used in specialized applications.
Thermal Decomposition and Pyrolysis Studies
Thermal decomposition refers to the breakdown of a substance by heat, which can happen with or without oxygen, while pyrolysis is specifically the thermal decomposition in the absence of oxygen. kindle-tech.com The study of the thermal decomposition and pyrolysis of this compound is crucial for understanding its behavior at high temperatures, which is relevant in applications like its use as a food additive that may be heated. nih.gov
Investigations into the pyrolysis of triacetin, a closely related compound, provide insights that can be extrapolated to this compound. Theoretical studies on the gas-phase pyrolysis of triacetin have been conducted to understand the degradation products. nih.gov These studies, validated by experimental methods like gas chromatography-mass spectroscopy, help in assessing the potential health impacts of thermal degradation products. nih.gov
In a broader context, the thermal decomposition of related compounds is studied to understand reaction mechanisms and product formation. For instance, the decomposition of phenolic polymers has been analyzed using techniques like differential thermal analysis and gas chromatography to identify the evolved gaseous products and understand the pyrolysis reactions. nasa.gov Similarly, the thermal decomposition of di-n-butyltin(IV) diacetate has been studied to understand the formation of tin oxide thin films via spray pyrolysis, indicating that the acetate ligands play a crucial role in the decomposition pathway. researchgate.net
Oxidative Reactivity and Stability
The oxidative stability of this compound is an important property, especially in its applications in food and pharmaceutical industries. This compound can be oxidized to form glycerol monoacetate and acetic acid. This reaction can be carried out using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide at temperatures ranging from 25-80°C.
Research has indicated that this compound can enhance the oxidative stability of fats when included in formulations, suggesting it may act as an antioxidant in some systems. In studies on emulsions prepared with myofibrillar proteins and various lipids, including lard diacylglycerols, it was found that the diacylglycerols enhanced emulsifying properties without negatively affecting the oxidative stability of the emulsions. nih.gov This suggests that the presence of diacylglycerols like this compound does not promote oxidation in these systems.
Furthermore, certain formulations containing this compound have been found to be stable for use in generating reactive oxygen species, which can be employed in oxidation treatments. google.com
Studies on Acyl Migration Between Isomers (1,2-Diacetin and 1,3-Diacetin)
Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another within the same molecule. In the case of this compound, this involves the interconversion between the 1,2- and 1,3-isomers. This process is of significant interest in synthetic and enzymatic reactions involving glycerides.
Studies on the enzymatic hydrolysis of triacetin have shown that acyl migration is highly dependent on the reaction conditions, particularly pH. nih.govresearchgate.net At a neutral pH of 7, the initially produced 1,2-diacetin readily undergoes acyl migration to form an equilibrium mixture with 1,3-diacetin. researchgate.netgoogle.com This isomerization can be spontaneous. mdpi.com
Conversely, at an acidic pH of 5.5, the rate of acyl migration is significantly reduced, allowing for the selective production and isolation of 1,2-diacetin. nih.govresearchgate.net This control over acyl migration is crucial for synthesizing specific isomers of this compound for various applications. Temperature also influences this process; for example, at 4°C, acyl migration still occurs at pH 7, leading to a mixture of this compound isomers, as well as monoacetins and glycerol. google.com
The mechanism of acyl migration can also be influenced by the catalyst. While some research suggests that the support material for immobilized enzymes does not participate in the reaction, it is thought that the lipase (B570770) itself could catalyze the isomerization, possibly related to the environment of the enzyme's active site. mdpi.com Steric hindrance can also play a role; for instance, acyl migration might be less favored in certain conformations due to steric impediments. mdpi.com
Table 2: Influence of pH on Acyl Migration in this compound Synthesis
| pH | Outcome of Acyl Migration | Predominant Product | Reference |
|---|---|---|---|
| 7.0 | Fast acyl migration occurs | Mixture of 1,2- and 1,3-diacetin | nih.govresearchgate.net |
| 5.5 | Acyl migration is minimized/eliminated | 1,2-Diacetin | nih.govgoogle.com |
Advanced Analytical Characterization Methodologies for Diacetin and Its Mixtures
Spectroscopic Techniques for Structural Elucidation and Compositional Analysis
Spectroscopic methods are indispensable for determining the molecular structure of diacetin (B166006) and analyzing the composition of related mixtures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of this compound and its isomers (1,2-diacetin and 1,3-diacetin), as well as for quantifying the components in mixtures containing glycerol (B35011), monoacetin, and triacetin (B1683017). researchgate.netacs.org The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as a solvent is advantageous as it dissolves all components and provides a clear hydroxyl (OH) signal pattern in a region of the spectrum with minimal interference. researchgate.netacs.org
¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the this compound molecule. While complex due to overlapping signals, ¹H NMR is effective for identifying the different acetylated species. researchgate.netresearchgate.net Comparisons of spectra in DMSO-d6 and a mixture of DMSO-d6/15% D₂O can help in the quick identification of all components. acs.org
¹³C NMR Spectroscopy: Carbon-13 NMR is considered more reliable than ¹H NMR for the identification of acetylated glycerol compounds. researchgate.net It provides distinct signals for each carbon atom in the this compound molecule, allowing for clear differentiation between isomers and other related compounds. researchgate.netresearchgate.net
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are utilized to correlate proton and carbon signals, which is essential for the correct assignment of peaks in complex spectra. researchgate.net This method enhances the reliability of structural elucidation. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shift Data for this compound and Related Compounds in DMSO-d6
| Compound | Carbon Atom | Chemical Shift (ppm) |
|---|---|---|
| This compound | C=O | 169.5 - 170.5 |
| CH₂-O(CO) | 62.0 - 66.0 | |
| CH-O(CO) | 68.0 - 72.0 | |
| CH-OH | 65.0 - 69.0 | |
| CH₃ | 20.5 - 21.5 | |
| Monoacetin | C=O | 170.0 - 171.0 |
| CH₂-O(CO) | 63.0 - 64.0 | |
| CH-OH | 69.0 - 70.0 | |
| CH₂-OH | 60.0 - 61.0 | |
| CH₃ | 20.5 - 21.5 | |
| Glycerol | CH-OH | 63.0 - 64.0 |
| CH₂-OH | 60.0 - 61.0 |
Note: The chemical shift ranges are approximate and can vary slightly based on experimental conditions and the specific isomers present.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. Key vibrations include those from the methyl (CH₃) group and the carbonyl (C=O) group of the ester. researchgate.net The presence of a hydroxyl (-OH) group can also be detected, which is particularly useful when analyzing mixtures containing residual glycerol or monoacetin. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | O-H stretch | Hydroxyl group (if present) |
| ~2959 | C-H stretch | CH₃ group |
| ~1738 | C=O stretch | Ester carbonyl group |
| ~1369 | C-H bend | CH₃ group |
| ~1024 | C-O stretch | Ester group |
Data sourced from multiple studies, slight variations in peak positions may occur. researchgate.netresearchgate.net
Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which aids in the definitive identification of the elemental composition of the molecule.
When analyzed by Electron Ionization Mass Spectrometry (EI-MS), this compound undergoes characteristic fragmentation. A notable fragmentation pattern involves the loss of an acetoxymethyl (AcOCH₂) radical, which is distinct from the fragmentation of longer-chain fatty acid glycerides. researchgate.net The resulting mass spectrum shows a series of fragment ions that are indicative of the this compound structure.
Table 3: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 176 | Molecular ion [M]⁺ |
| 145 | [M - CH₂OH]⁺ |
| 117 | [M - OCOCH₃]⁺ |
| 103 | [M - CH₂OCOCH₃]⁺ |
| 74 | [CH₃COOH₂]⁺ |
| 60 | [CH₃COOH]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Fragmentation patterns can vary depending on the isomer and the specific mass spectrometer conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is widely used for the analysis of volatile compounds like this compound and its related substances. nih.govnist.gov In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. upm.edu.my The separated components then enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. scioninstruments.com
The retention time in GC is a key parameter for identifying this compound. phenomenex.com For instance, in some methods, this compound has a retention time of approximately 4.86 minutes. upm.edu.my The subsequent mass spectrum confirms the identity of the eluted compound. upm.edu.my
Table 4: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Column Type | DB-5 or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Ramped, e.g., 50 °C to 300 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
These are example parameters and can be optimized for specific applications. rjptonline.org
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound, especially in mixtures with less volatile components like monoacetin and triacetin. researchgate.netatamanchemicals.com The separation is typically achieved on a reverse-phase C18 column. researchgate.net
A common detection method is UV-VIS or Diode Array Detection (DAD), often set at a wavelength around 246 nm. researchgate.netresearchgate.net The mobile phase frequently consists of a mixture of acetonitrile, water, and sometimes a small amount of another organic solvent like dichloromethane. researchgate.net The flow rate and column temperature are optimized to achieve good separation of the acetylated glycerols. researchgate.net This method has been shown to be robust and accurate for the quantitative characterization of these compounds. researchgate.net
Table 5: Example HPLC Conditions for the Analysis of this compound
| Parameter | Value/Condition |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile:Dichloromethane:Water (e.g., 59.6:0.4:40 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-VIS/DAD |
| Detection Wavelength | 246 nm |
These conditions are based on a published method and may be adjusted for different analytical needs. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Thermal Analysis Methods for Material Compatibility and Stability
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, particularly in its use within complex formulations, thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for evaluating its thermal stability and compatibility with other components. pharmatutor.org The evaluation of drug-excipient compatibility is a critical step in the development of stable dosage forms. pharmatutor.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is highly effective for observing thermal events such as melting, crystallization, and glass transitions. wikipedia.orgtorontech.com When this compound is mixed with another component, such as a polymer or an active ingredient, changes in the thermal profile of the individual components can indicate an interaction. For example, a shift in the melting point, the appearance of new peaks, or the disappearance of existing peaks in the DSC curve of a mixture suggests a physical or chemical interaction. netzsch.comresearchgate.net Such analyses are crucial for predicting the long-term stability of a formulation. In the context of fats and oils, DSC is used to obtain information about melting and crystallization behavior, which is relevant for this compound-containing lipid formulations. torontech.comepo.org
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring changes in its mass as a function of temperature or time in a controlled atmosphere. tainstruments.com For this compound, TGA can determine the temperature at which it begins to decompose or evaporate. Its parent compound, glycerol, undergoes complete vaporization by 300°C in a nitrogen atmosphere, with an extrapolated onset of mass loss at 199°C. netzsch.comnetzsch.com In an oxidizing atmosphere, the degradation pathway is altered, highlighting the importance of the processing and storage environment. netzsch.com When this compound is part of a mixture, TGA curves can reveal incompatibilities if the mixture degrades at a lower temperature than any of its individual components. netzsch.com
The table below illustrates how thermal analysis data is interpreted in a compatibility study, using a published example to show the principles that would be applied to this compound mixtures. A shift in the thermal events of the drug in the presence of an excipient indicates an interaction.
| Sample | Analytical Method | Observed Thermal Events (Peak Temperatures) | Interpretation |
|---|---|---|---|
| Diclofenac (B195802) Sodium (Drug) | DSC | Melting endotherm at 280.6°C | Characteristic melting point of the pure drug. netzsch.com |
| Magnesium Stearate (Excipient) | DSC | Endotherms at 76.0°C, 89.1°C, 114.9°C | Melting and evaporation of bound water. netzsch.com |
| 1:1 Mixture of Diclofenac Sodium + Magnesium Stearate | DSC | Melting and decomposition of diclofenac shifted to a lower temperature. | The shift indicates a potential incompatibility or interaction between the drug and the excipient. netzsch.com |
| Glycerol (this compound Parent Compound) | TGA (Nitrogen atmosphere) | Onset of mass loss at 199°C; Peak mass loss rate at 239°C. | Indicates vaporization temperature range under inert conditions. netzsch.comnetzsch.com |
This table provides an illustrative example of how thermal analysis is used to detect drug-excipient incompatibilities. The data for Diclofenac Sodium and Magnesium Stearate is sourced from a study by Netzsch Analyzing & Testing. netzsch.com The data for Glycerol is sourced from a Netzsch application note. netzsch.comnetzsch.com
Rheological Studies of this compound-Containing Formulations
Rheology is the study of the flow and deformation of materials, and it is a critical analytical field for characterizing formulations containing this compound, such as creams, emulsions, and gels. mdpi.com The rheological properties of a product govern its performance during manufacturing, storage (e.g., suspension of particles), and application (e.g., spreadability on skin or injectability). scribd.comspecialchem.com this compound is described as a viscous liquid and is often used as a solvent or plasticizer; its incorporation into a formulation directly influences the system's final rheological profile. atamanchemicals.comgoogle.com
Key rheological parameters studied in this compound-containing formulations include viscosity, shear-dependent behavior, and viscoelasticity.
Viscosity and Shear-Thinning Behavior : Viscosity is a measure of a fluid's resistance to flow. Many pharmaceutical and cosmetic formulations are non-Newtonian, meaning their viscosity changes with the applied shear rate. pk.edu.pl A common and desirable behavior is shear-thinning (or pseudoplasticity), where viscosity decreases as the shear rate increases. anton-paar.com This allows a product to be thick at rest for stability, but flow easily when stressed (e.g., squeezed from a tube or spread). Formulations containing this compound can be engineered to exhibit shear-thinning properties. googleapis.com The viscosity of emulsions is influenced by factors like the droplet size and the viscosity of the continuous phase, which can be modified by solvents like this compound. scielo.br
Viscoelasticity : Semi-solid formulations like creams and gels exhibit both viscous (liquid-like) and elastic (solid-like) properties. This viscoelasticity is characterized using oscillatory rheology to measure the storage modulus (G') and the loss modulus (G''). gelita.com The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). gelita.com A stable gel or cream structure is typically indicated when G' is greater than G'', showing a more solid-like behavior at rest. tainstruments.com The addition of this compound as a plasticizer can modify the polymer networks in a formulation, thereby altering its viscoelastic signature. google.com
The following table presents typical rheological data for a representative emulsion formulation, illustrating the parameters that would be evaluated for a this compound-containing product.
| Rheological Parameter | Condition | Typical Value for a Cream/Emulsion | Significance |
|---|---|---|---|
| Apparent Viscosity | Low Shear Rate (e.g., 0.1 s⁻¹) | High (e.g., 10,000 - 50,000 mPa·s) | Indicates stability during storage; prevents sedimentation. mdpi.comspecialchem.com |
| High Shear Rate (e.g., 100 s⁻¹) | Low (e.g., 100 - 1,000 mPa·s) | Indicates ease of application and spreadability (shear-thinning behavior). anton-paar.comtainstruments.com | |
| Storage Modulus (G') | Low Strain (Linear Viscoelastic Region) | > Loss Modulus (G'') | Represents the solid-like character and structural strength of the formulation at rest. researchgate.net |
| Loss Modulus (G'') | Low Strain (Linear Viscoelastic Region) | < Storage Modulus (G') | Represents the liquid-like character of the formulation. researchgate.net |
| Yield Stress | Stress Ramp | > 0 Pa | The minimum stress required to initiate flow, important for preventing sagging or dripping. tainstruments.com |
This table provides representative values and interpretations for rheological parameters of a semi-solid formulation. The specific values for a this compound-containing product would depend on its precise composition and the concentration of this compound.
Applications of Diacetin in Materials Science and Industrial Processes
Diacetin (B166006) as a Plasticizer in Polymer Systems
This compound is employed as a plasticizer to enhance the flexibility and durability of plastics and other polymer-based products. atamanchemicals.com A suitable plasticizer works by inserting itself between polymer chains, which increases the spacing between them and results in lower viscosity in a polymer melt or a reduced glass transition temperature in a solid polymer. google.com
The addition of this compound can significantly improve the processability of certain polymers. For instance, cellulose (B213188) acetate (B1210297) (CA) is a polymer that typically decomposes before it melts, making it difficult to process. unipi.itresearchgate.net The incorporation of this compound, often in combination with triacetin (B1683017), allows for the melt processing of cellulose acetate. unipi.itresearchgate.net Research has shown that a minimum of 20 wt% of these plasticizers is necessary to lower the melt processing temperature of cellulose acetate to below its decomposition temperature. unipi.it
In the context of starch-based biodegradable polymers, this compound has been investigated for its effect on viscosity. It can effectively lower the viscosity of a vinyl ester polymer to be below that of thermoplastic starch, which is particularly relevant when the viscosity of the thermoplastic starch increases due to the removal of water during degassing. google.com The effectiveness of a plasticizer on the processability of polymer composites is often evaluated by the melt flow rate (MFR). An increase in MFR indicates improved fluidity of the polymer melt, which can lead to reduced energy consumption during manufacturing and processing. mdpi.com
The introduction of a plasticizer like this compound into a polymer matrix influences its mechanical properties. Plasticizers generally increase a material's pliability while reducing its rigidity. researchgate.net In blends of polyvinyl chloride (PVC) and thermoplastic polyurethane (TPU), a bio-based plasticizer was shown to enhance flexibility and elongation at break while decreasing tensile strength and rigidity. mdpi.com
For cellulose acetate (CA), the addition of this compound and triacetin as plasticizers results in mechanical properties that are suitable for applications such as rigid packaging. unipi.itresearchgate.net Studies on "green" biocomposites based on cellulose diacetate (CDA) have shown that the use of plasticizers is crucial for reducing the glass transition temperature and the intermolecular forces between polymer chains, leading to a softer and more flexible material. researchgate.net
The following table summarizes the effect of a bio-plasticizer on the mechanical properties of PVC blends.
| Blend Composition | Tensile Strength (MPa) |
| Pure PVC | 52.2 |
| PVC + 50 phr bio-plasticizer | 20.8 |
| PVC + 30 phr bio-plasticizer | 44.3 |
Data sourced from a study on PVC/TPU blends and a bio-based plasticizer. mdpi.com
The effectiveness of a plasticizer is dependent on its compatibility and chemical structure in relation to the polymer. A substance that is a good plasticizer for one polymer may be less effective or even ineffective for another. google.com this compound has been shown to be an effective plasticizer for cellulose acetate (CA), enabling its melt processing. unipi.itresearchgate.net The plasticizer molecules intercalate between the polymer chains, increasing the "free volume" and thereby enhancing flexibility. researchgate.net
However, this compound is considered to be ineffective in the plasticization of starch. google.com In blends of polyvinyl acetate (PVAc), the presence of this compound has been linked to both branching and chain scission, suggesting it can be an unstable plasticizer that induces significant molecular changes. mdpi.com The compatibility between a plasticizer and a polymer is crucial for the long-term stability and performance of the final material. Poor compatibility can lead to issues such as plasticizer migration and leaching, which can cause the polymer to become rigid over time. csic.es
Effects on Mechanical Properties of Polymer Blends and Composites
This compound as a Solvent in Chemical Synthesis and Industrial Formulations
This compound's properties as a solvent make it valuable in various chemical and industrial applications. ontosight.aiatamankimya.comatamankimya.com It is a clear, colorless, and hygroscopic liquid with low viscosity, which makes it suitable for use in a variety of formulations. ontosight.aiatamankimya.com
Glycerol (B35011) and its derivatives, including this compound, are considered environmentally friendly or "green" solvents for organic synthesis. researchgate.nettandfonline.com They offer an alternative to traditional volatile organic solvents. This compound has been used as a reaction medium for various organic reactions, including Suzuki cross-coupling reactions. researchtrends.netunina.it
The polarity of the solvent plays a significant role in reaction performance. The yield of a reaction can be influenced by the solubility of the substrates and reagents in the solvent. For instance, in nucleophilic substitution reactions, increasing the polarity of the glycerol-based solvent, including this compound, has been shown to increase the product yield. tandfonline.com This is attributed to the fact that more polar solvents better facilitate the splitting of salts into ions, which is necessary for the substitution to occur. tandfonline.com
The following table shows the effect of different glycerol-based solvents on the yield of a substitution reaction.
| Solvent | LogP | Product Yield (%) |
| Glycerol | -4.15 | High |
| 1,2-Propanediol | -0.92 | Moderate |
| This compound | -0.64 | Low |
| Triacetin | 0.25 | Negligible |
Data adapted from a study on glycerol derivatives as green reaction mediums. The product yields are described qualitatively based on the trend observed in the study. tandfonline.comresearchtrends.net
In some cases, this compound has been found to be less effective as a solvent. For example, in certain enzymatic reactions, negligible product formation was observed in this compound, which may be due to damage to the enzymes or co-factors in this solvent. researchtrends.net
This compound is utilized in the production of coatings and adhesives. ontosight.aiatamankimya.comatamankimya.com In these formulations, it can function as a solvent to dissolve other components, ensuring their even distribution and stability. atamanchemicals.com It is also used as a curing agent for sodium silicate (B1173343) or phenol-formaldehyde resin systems. atamankimya.comatamankimya.com The European Chemicals Agency (ECHA) notes that this compound is used in coating products and that its release to the environment can occur from indoor use in paints and adhesives. europa.eu
Functionality in Resin Curing Systems (e.g., Phenol-Formaldehyde Resins)
This compound, also known as glyceryl diacetate, serves as a curing agent in certain resin systems, notably with phenol-formaldehyde (PF) resins. atamankimya.comatamankimya.com In these applications, this compound can be used either by itself or in combination with other esters like triacetin to facilitate the curing process. atamankimya.comatamankimya.com The mechanism of action involves the ester groups of this compound, which are thought to play a role in the cross-linking reactions of the resin.
Research has shown that the addition of ester-based accelerators, including this compound, can significantly increase the rate of condensation reactions in PF resins. ncsu.edu This acceleration is crucial in industrial settings where faster curing times can lead to increased production efficiency. The rate of curing of an unesterified phenol-formaldehyde resole resin can be controlled by the concurrent use of conventional ester curing agents like this compound. google.com It is believed that the esters or their decomposition products can attack the negatively charged phenolic nuclei during the polycondensation reaction, which increases the functionality to activate methylol groups, thereby speeding up the curing process. ncsu.edu
The use of this compound and similar esters can be particularly beneficial for curing highly alkaline phenolic resole resins at ambient temperatures. google.com This capability is valuable in applications such as the production of foundry molds and cores from sand and in the treatment of subterranean formations. google.com
This compound in Fuel Additive Research and Development
This compound is being investigated as a valuable bio-additive for biodiesel. atamankimya.com Its properties as an oxygenated additive can lead to improved combustion characteristics. When blended with biodiesel, a mixture of this compound and triacetin can help reduce harmful emissions produced during combustion, including carbon monoxide, carbon dioxide, hydrocarbons, and nitrogen oxides. researchgate.net The presence of oxygen in the this compound molecule contributes to more complete combustion of the fuel, which is a key factor in reducing these emissions.
Research indicates that glycerol acetates, including this compound, are considered high-energy-density fuel additives. researchgate.net Their addition to fuels can decrease particulate matter, carbon monoxide, and unburned hydrocarbon emissions. biofueljournal.com Studies involving the esterification of glycerol to produce a mixture of monoacetin, this compound, and triacetin highlight the potential of these compounds as fuel additives. The selective production of this compound and triacetin is often a goal in these processes due to their value as fuel enhancers. researchgate.netbiofueljournal.com
The following table summarizes the results from a study on the esterification of glycerol with acetic acid, showing the selectivity towards this compound and other products under different reactor conditions.
| Reactor Type | Glycerol Conversion (%) | Monoacetin Selectivity (%) | This compound Selectivity (%) | Triacetin Selectivity (%) |
| Batch | 96.30 | 60.49 | 25.81 | 13.69 |
| Reactive Distillation | 98.51 | 41.67 | 49.35 | 8.98 |
| Data from a study on the synthesis of acetins from glycerol. |
Impact on Cold Flow Properties of Fuels
A significant challenge with biodiesel is its poor performance in cold weather, characterized by high cloud point (CP), pour point (PP), and cold filter plugging point (CFPP). nih.govfrontiersin.org this compound is being explored as an additive to improve these cold flow properties. The structure of this compound is thought to interrupt the stacking process of fatty acid chains that leads to solidification at low temperatures. mdpi.com
Research has shown that the addition of this compound derivatives, specifically diacetinmonoglycerides, can lower the temperature at which biodiesel begins to freeze. mdpi.com For instance, in one study, adding diacetinmonoglycerides to rapeseed biodiesel resulted in a decrease in the cloud point from -3 °C to -6 °C at concentrations above 5% by weight. mdpi.com Similarly, for palm oil biodiesel, the cloud point was reduced from 17 °C to 15 °C. mdpi.com However, the effect can vary depending on the type of biodiesel, with little to no impact observed on sunflower biodiesel in the same study. mdpi.com
The table below shows the effect of diacetinmonoglyceride addition on the cloud point of different types of biodiesel.
| Biodiesel Type | Initial Cloud Point (°C) | Cloud Point with >5% Diacetinmonoglyceride (°C) |
| Rapeseed Oil | -3 | -6 |
| Palm Oil | 17 | 15 |
| Sunflower Oil | No significant change | No significant change |
| Data from a study on the effects of diacetinmonoglycerides on biodiesel quality. mdpi.com |
This compound in Lubricant and Specialty Fluid Formulations
While specific research detailing this compound's role in lubricant and specialty fluid formulations is not extensively available in the provided search results, its general properties suggest potential applications. Lubricant formulations often consist of base oils and a variety of additives to enhance performance characteristics such as viscosity, lubricity, and corrosion resistance. ravagochemicals.comnalube.com Additives can include emulsifiers, dispersants, extreme pressure additives, and viscosity modifiers. nalube.com Given this compound's properties as a solvent and plasticizer, it could potentially be used to modify the physical properties of a lubricant or act as a carrier for other additives. atamankimya.comallanchem.com However, without specific studies, its direct application and efficacy in this field remain speculative.
Role of this compound as an Intermediate in Chemical Synthesis
This compound is a versatile intermediate in chemical synthesis, primarily due to its ester functionality. atamankimya.comallanchem.comatamanchemicals.com It is produced through the acetylation of glycerol, a process that involves reacting glycerol with an acetylating agent like acetic acid or acetic anhydride (B1165640). atamankimya.com This reaction is a consecutive process where glycerol is first acetylated to monoacetin, which is then converted to this compound, and subsequently to triacetin. mdpi.comscielo.br
The reactivity of this compound allows it to be a precursor for the synthesis of other chemical compounds. For example, research has shown that 1,2-diacetin can be oxidized to produce glyceraldehyde diacetate. nih.gov This demonstrates its utility in creating more complex molecules. The synthesis of this compound itself is a key step in the valorization of crude glycerol, a byproduct of biodiesel production. researchgate.net By converting glycerol into valuable acetins like this compound, the economic viability of the biodiesel industry can be enhanced. mdpi.com
The reaction pathway for the acetylation of glycerol to this compound and triacetin is a well-studied area, with research focusing on optimizing reaction conditions and catalysts to achieve high selectivity towards the desired product. biofueljournal.com
Environmental Fate and Sustainability Aspects of Diacetin
Biodegradation Pathways and Environmental Persistence in Soil and Water
Diacetin (B166006) is considered to be readily biodegradable and is not expected to persist in the environment. knowde.com Its high water solubility suggests that persistence in water is unlikely. fishersci.com The environmental impact of this compound has not been fully investigated, but its chemical nature as an ester of glycerol (B35011) and acetic acid points towards breakdown into these naturally occurring substances. lgcstandards.comatamanchemicals.com
The process of biodegradation in soil and water involves the breakdown of chemical compounds by microorganisms. researchgate.net For substances like this compound, this process is crucial in preventing long-term contamination. The efficiency of biodegradation can be influenced by several factors, including the microbial populations present, temperature, pH, and moisture content of the soil. researchgate.net In aquatic environments, water circulation can enhance the degradation of contaminants by increasing their bioavailability to microbes. mdpi.com
While specific pathways for this compound are not extensively detailed in the provided results, the degradation of similar organic compounds in soil and water typically occurs through hydrolysis and oxidation by microbial enzymes. researchgate.netepa.gov The ester linkages in this compound are susceptible to hydrolysis, which would yield glycerol and acetic acid, both of which are readily metabolized by a wide range of microorganisms.
Aquatic and Terrestrial Ecotoxicity Studies (Focus on non-human organisms)
One safety data sheet indicates a median lethal concentration (LC50) for fish (Oryzias latipes) of > 100 mg/L over 96 hours (semi-static test) for a related compound, triacetin (B1683017). fishersci.com For the water flea (Daphnia magna), the median effective concentration (EC50) for triacetin is 380 mg/L over 48 hours. fishersci.com Another source suggests that a product containing approximately 50% this compound is toxic to terrestrial vertebrates. fishersci.nl The assessment of aquatic toxicity is a key component of environmental hazard and risk assessment for chemicals. europa.eu It typically involves testing on organisms from different trophic levels, such as algae, invertebrates (like Daphnia), and fish, to determine acute and chronic effects. europa.eu
The following table summarizes available ecotoxicity data for a closely related compound, which may provide some indication of this compound's potential impact.
| Species | Endpoint | Concentration | Exposure Time | Related Compound |
| Oryzias latipes (Japanese rice fish) | LC50 | > 100 mg/L | 96 hours | Triacetin |
| Daphnia magna (Water flea) | EC50 | = 380 mg/L | 48 hours | Triacetin |
This table is based on data for triacetin, a structurally similar compound to this compound. fishersci.com
Assessment of this compound in Green Chemistry Contexts
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. atbuftejoste.com.ng this compound's production and application align with several principles of green chemistry, particularly in its origin from renewable feedstocks and its use as a more benign solvent.
A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, distribution, use, and disposal or recycling. europa.euyoutube.com For this compound, a cradle-to-gate LCA would consider the environmental footprint from the production of its raw materials, primarily glycerol and acetic acid, to the point where this compound is manufactured.
This compound is a significant contributor to the growing market for bio-based chemicals. wiseguyreports.com Bio-based chemicals are derived from renewable biological resources, such as agricultural crops, and offer a more sustainable alternative to petroleum-based products. zbaqchem.com The primary reactant for this compound production, glycerol, is typically sourced from the transesterification of vegetable oils or fats, a key process in biodiesel production. atamanchemicals.commdpi.com
The conversion of crude glycerol, a surplus byproduct of the biodiesel industry, into value-added products like this compound is a prime example of valorization within a biorefinery concept. researchgate.netresearchgate.net This process not only provides a sustainable route to a useful chemical but also improves the economic viability and sustainability of biofuel production. researchgate.net The demand for acetins, including this compound, has been steadily growing, driven by their versatile applications. researchgate.net
Life Cycle Assessment (LCA) Considerations
Sorption and Mobility in Environmental Matrices
The behavior of a chemical in the environment, including its tendency to move through soil and water, is governed by processes like sorption. epa.gov Sorption refers to the binding of a substance to solid particles, such as soil or sediment. researchfloor.orgusgs.gov
This compound is soluble in water, which suggests it will likely be mobile in the environment. fishersci.com Its mobility in soil is expected to be very high. fishersci.nlnih.gov This high mobility is a consequence of its water solubility and low log Pow (octanol-water partition coefficient), which for the related compound triacetin is 0.25. fishersci.com Chemicals with high water solubility tend to be less strongly sorbed to soil organic matter and are therefore more likely to move with water through the soil profile. epa.govpjoes.com
The potential for a chemical to move through the soil and potentially reach groundwater is a critical aspect of its environmental risk profile. nih.gov While high mobility can lead to wider distribution, it can also facilitate faster dilution and biodegradation in some cases.
Waste Minimization and Sustainable Disposal Strategies in this compound Production and Use
Sustainable practices in the chemical industry include minimizing waste generation and implementing environmentally sound disposal methods. bayer.com For this compound production, waste minimization can be achieved through process optimization, such as improving reaction yields and catalyst efficiency to reduce the formation of byproducts. pulpandpaper-technology.com The use of heterogeneous catalysts, for instance, can simplify separation and purification steps, thereby reducing waste. mdpi.com
In terms of disposal, any surplus or non-recyclable this compound should be handled by a licensed waste disposal contractor in accordance with local and national environmental regulations. knowde.comatamanchemicals.com Empty containers may retain product residues and must also be disposed of safely. knowde.com General principles of waste management, often referred to as the "4Rs" (reduce, reuse, recycle, and recover), are applicable to industries using or producing this compound to minimize their environmental footprint. alberta.ca
For spills, the recommended procedure is to contain the spill and absorb the liquid with inert materials like sand. atamanchemicals.com The collected material should then be placed in a suitable container for proper disposal. atamanchemicals.com It is important to prevent spilled material from entering drains, sewers, or waterways. knowde.com
Diacetin Derivatives, Analogues, and Structure Property Relationships
Synthesis and Characterization of Acetylated Glycerol (B35011) Derivatives (e.g., Monoacetin, Triacetin)
The synthesis of acetylated glycerol derivatives—monoacetin, diacetin (B166006), and triacetin (B1683017)—is primarily achieved through the esterification or acetylation of glycerol. scispace.comnih.gov This process involves reacting glycerol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640). nih.govanalis.com.my The reaction proceeds in a stepwise manner, where glycerol is first converted to monoacetin, then to this compound, and finally to triacetin. analis.com.my
The reaction can be carried out in batch reactors or continuous reactive distillation columns. scispace.com While continuous processes can achieve higher glycerol conversion, batch reactors may offer higher selectivity for triacetin. scispace.com Various catalysts, including homogeneous acids like sulfuric acid and heterogeneous catalysts such as metal oxides and ion-exchange resins, are often employed to increase the reaction rate and influence product selectivity. scispace.commdpi.com For instance, a study using a sulphated mixed oxide catalyst (SO42–/CeO2-ZrO2) reported a glycerol conversion of 99.12% with high selectivity towards this compound and triacetin. biofueljournal.com
The reaction conditions, including temperature, molar ratio of reactants, and catalyst loading, are critical parameters that affect the final product distribution. scispace.combiofueljournal.com For example, increasing the temperature and the molar ratio of acetic acid to glycerol generally favors the formation of more highly acetylated products like this compound and triacetin. scielo.br
Characterization of the resulting acetins is crucial to confirm their structure and purity. Techniques such as Gas Chromatography (GC) are used to separate and quantify the different acetylated glycerols in the product mixture. scispace.comupm.edu.my Fourier Transform Infrared Spectroscopy (FTIR) is another valuable tool for identifying the functional groups present. For instance, in this compound, characteristic peaks corresponding to the C=O of the ester group can be observed around 1738 cm⁻¹. researchgate.net Other analytical methods like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to characterize the catalysts employed in the synthesis. upm.edu.mybcrec.id
Table 1: Synthesis Methods for Acetylated Glycerol Derivatives
| Synthesis Method | Acetylating Agent | Catalyst Examples | Key Process Features |
|---|---|---|---|
| Esterification | Acetic Acid | Sulfuric Acid, Metal Oxides (e.g., SnO2, CeO2-ZrO2), Ion-Exchange Resins (e.g., Amberlyst-15) | Can be performed in batch or continuous reactors. Product selectivity is influenced by temperature, reactant molar ratio, and catalyst type. scispace.comanalis.com.mymdpi.combiofueljournal.com |
| Transesterification | Ethyl Acetate (B1210297) | Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Amberlyst 36) | Ethyl acetate acts as both a reactant and an entrainer to remove ethanol (B145695), shifting the equilibrium towards di- and triacetin. biofueljournal.com |
| Acetylation | Acetic Anhydride | Lewis acids, Bronsted acids | The reaction mechanism depends on the catalyst type. nih.gov |
Influence of Acetylation Degree on Performance in Industrial Applications
The degree of acetylation—that is, the number of acetyl groups attached to the glycerol backbone—has a significant impact on the physical and chemical properties of glycerol acetates, which in turn determines their suitability for various industrial applications. mdpi.com
A mixture of this compound and triacetin is particularly valued as a fuel additive for biodiesel. researchgate.net These compounds can improve the fuel's viscosity and cold flow properties. nih.gov Specifically, they help lower the pour point and cold filter plugging point, addressing issues that can arise with biodiesel in cold climates. scielo.br The addition of triacetin to biodiesel has been shown to enhance engine performance. In contrast, monoacetin and this compound, when used alone, may not meet the stringent requirements for diesel and biodiesel fuel standards due to their higher density and viscosity. scielo.br They also have limited solubility in biodiesel. scielo.br
The distribution of mono-, di-, and triacetin in a product mixture can be controlled by adjusting reaction parameters. For instance, increasing the molar ratio of acetic acid to glycerol tends to increase the selectivity towards this compound and triacetin while decreasing monoacetin selectivity. Similarly, reaction time plays a crucial role; shorter reaction times favor the formation of monoacetin, while longer times allow for the subsequent conversion to di- and triacetin. mdpi.com
Beyond fuel additives, these acetylated glycerols have other industrial uses. Monoacetin is used in the production of biodegradable polyesters and as a tanning agent. nih.govmdpi.com this compound serves as a plasticizer and a solvent. nih.govuad.ac.id Triacetin is also used as a plasticizer for cellulosic polymers and as a solvent. mdpi.com
Table 2: Impact of Acetylation Degree on Fuel Additive Performance
| Acetin Type | Key Properties Influenced | Performance in Biodiesel |
|---|---|---|
| Monoacetin | High density and viscosity, low melting point, high boiling point, low solubility. scielo.br | Does not meet diesel and biodiesel fuel standards. scielo.br |
| This compound | High density and viscosity, low melting point, high boiling point, low solubility. scielo.br | Improves viscosity and cold flow properties, but may not meet standards alone. nih.govscielo.br |
| Triacetin | Improves viscosity and cold flow properties. nih.gov | Considered a superior biofuel additive; improves engine performance. scielo.br |
Chemoenzymatic Synthesis of Novel this compound Derivatives
Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create novel molecules. This approach has been successfully applied to produce new derivatives of this compound.
One notable example involves a two-step process to synthesize a new dimeric glycerol ester. nih.gov In the first step, the enzyme lipase (B570770) B from Candida antarctica, immobilized on octyl agarose (B213101) (CALB-OC), is used for the regioselective hydrolysis of triacetin. nih.govmdpi.com This enzymatic reaction specifically targets certain ester bonds, yielding 1,2-diacetin with high selectivity. nih.govmdpi.com
In the second step, the newly formed 1,2-diacetin undergoes a chemical oxidation reaction using pyridinium (B92312) chlorochromate (PCC). nih.govmdpi.com This results in the formation of a novel dimeric ester, 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate. nih.gov The conditions of this chemical step, such as the acidity of the medium and the concentration of 1,2-diacetin, were found to be crucial for favoring the formation of this specific dimeric product. nih.gov
The synthesized compounds are then thoroughly characterized using a variety of analytical techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their chemical structure. nih.govmdpi.com
This chemoenzymatic strategy demonstrates the potential for creating new, value-added compounds from glycerol derivatives. nih.gov The resulting novel dimeric ester was evaluated for its biological activity and showed potential as an antifungal agent against certain Candida species. nih.govmdpi.com This approach highlights the utility of immobilized lipases as effective biocatalysts for the synthesis of structured lipids and other complex molecules under mild reaction conditions. mdpi.com The enzymatic synthesis of such "designer lipids" allows for the creation of tailor-made oils and fats with specific functionalities for applications in the food, pharmaceutical, and cosmetic industries. ocl-journal.org
Computational Chemistry and Modeling for Predicting this compound's Interactions and Properties
Computational chemistry and molecular modeling are powerful tools for investigating the properties and behaviors of chemical compounds like this compound at a molecular level. nextmol.comkallipos.gr These methods use computer simulations and mathematical models to predict a wide range of physicochemical properties and to understand reaction mechanisms, often complementing experimental research. mtu.edu
For the study of this compound and its derivatives, computational approaches can provide insights into their structure-property relationships. Techniques such as Density Functional Theory (DFT) can be used to calculate the most stable structures (conformers) of reactants, intermediates, and products in the glycerol acetylation process. researchgate.net By calculating the Gibbs free energy of reaction, researchers can assess the thermodynamic favorability of different reaction pathways. researchgate.net For example, DFT calculations have shown that the acetylation of glycerol with acetic acid to form mono- and this compound is thermodynamically favorable, whereas the final step to produce triacetin is less so. researchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules, providing information about how this compound might interact with other substances, which is crucial for its application as a solvent or plasticizer. nextmol.com These simulations can model the movement and interactions of thousands of atoms over time. nextmol.com
Furthermore, machine learning (ML) and quantitative structure-property relationship (QSPR) models are increasingly being used to predict material properties. numberanalytics.comeuropa.eu These models are trained on existing experimental data to identify patterns and relationships between a molecule's structure and its properties. nih.gov For instance, a neural network model could be developed to predict properties like viscosity or boiling point for different acetylated glycerols based on a set of molecular descriptors. arxiv.org Such predictive models can accelerate the design and screening of new this compound derivatives for specific applications by reducing the need for extensive and time-consuming laboratory experiments. nextmol.com
Table 3: Computational Methods in this compound Research
| Computational Method | Application in this compound Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculating stable molecular structures and reaction thermodynamics. researchgate.net | Provides information on the stability of different isomers and the energy changes during reaction pathways. researchgate.net |
| Molecular Dynamics (MD) | Simulating the movement and interactions of this compound molecules. nextmol.com | Helps understand solvent effects, interactions with polymers (as a plasticizer), and transport properties. |
| Machine Learning (ML) / QSPR | Developing predictive models for physicochemical properties. numberanalytics.comeuropa.eu | Enables rapid screening of potential derivatives by predicting properties like boiling point, viscosity, and solubility based on molecular structure. |
Emerging Research Frontiers and Future Directions
Development of Next-Generation Catalysts for Diacetin (B166006) Synthesis
Researchers are actively exploring a variety of next-generation catalysts to improve the synthesis of this compound. These include solid acid catalysts, bimetallic oxides, and biocatalysts, each offering unique advantages in terms of activity, selectivity, and reusability.
Solid Acid Catalysts
Solid acid catalysts are a major focus due to their ease of separation from reaction products and potential for reuse. analis.com.my Different materials are being investigated for their catalytic performance:
Zeolites: Zeolites like ZSM-5 have demonstrated high yields of this compound. For example, ZSM-5 has achieved a this compound yield of 62.2%. mdpi.comnih.gov The catalytic activity of zeolites can be further enhanced by incorporating metals like cerium. mdpi.com
Metal Oxides: Various metal oxides, including antimony pentoxide (Sb₂O₅), have shown high glycerol (B35011) conversion (94.5%) and good selectivity towards this compound (46.8%). mdpi.com Promoting tin oxide with species like tungsten trioxide (WO₃) and molybdenum trioxide (MoO₃) has also resulted in high this compound selectivity. nih.gov A TiO₂/SnO₂ bimetallic oxide catalyst has shown a combined this compound and triacetin (B1683017) selectivity of 57%. analis.com.my
Sulfated Metal Oxides: The addition of sulfate (B86663) groups to metal oxides can enhance their acidity and catalytic activity. Sulfated CeO₂–ZrO₂ mixed oxide catalysts have achieved 99.1% glycerol conversion with 57.28% selectivity towards this compound. mdpi.com
Biochar-based Catalysts: Biochar, derived from biomass, is being explored as a sustainable catalyst. While the ash content in some biochars is active for producing other compounds, the carbon content itself has been found to be catalytically active for this compound synthesis. mdpi.com
| Catalyst Type | Example | Glycerol Conversion (%) | This compound Selectivity (%) | Key Findings |
| Zeolite | ZSM-5 | 76.43 | 62.2 | High this compound yield. mdpi.comnih.gov |
| Metal Oxide | Antimony Pentoxide (Sb₂O₅) | 96.8 | 54.2 | Good reusability and high selectivity. mdpi.com |
| Bimetallic Oxide | TiO₂/SnO₂ | ~100 | 57 (DA+TA) | High conversion and selectivity to di- and triacetin. analis.com.my |
| Sulfated Metal Oxide | Sulfated CeO₂–ZrO₂ | 99.1 | 57.28 | Enhanced activity due to sulfation. mdpi.com |
| Biochar | Softwood Biochar | - | - | Carbon content is catalytically active for this compound. mdpi.com |
Biocatalysts
Enzymatic catalysis using lipases, such as Novozym 435, presents a green alternative to chemical catalysts. nih.gov Biocatalysis offers high selectivity under mild reaction conditions. nih.govakjournals.com Continuous-flow reactor technology using immobilized lipases has shown high conversion and selectivity towards this compound. akjournals.com
Integration of this compound in Advanced Materials Design and Nanotechnology
This compound's properties as a solvent and plasticizer make it a candidate for use in the design of advanced materials and in nanotechnology applications. atamanchemicals.com
Advanced Materials
The field of advanced materials focuses on developing materials with enhanced properties such as sustainability and improved performance. inndromeda.es this compound is being investigated as a component in the creation of:
Bio-based Polymers: As a bio-based material, this compound can be used in the formulation of more sustainable polymers. inndromeda.es
Smart Materials: this compound could potentially be incorporated into smart materials that respond to external stimuli. inndromeda.es
Nanotechnology
Nanotechnology involves the manipulation of materials at the nanoscale (less than 100 nanometers) to create materials with novel properties. researchgate.netopenaccessjournals.combiotech-asia.org this compound's role in this field could include:
Nanomaterial Synthesis: It can be used as a solvent or medium in the synthesis of nanoparticles, nanofibers, and nanocomposites. inndromeda.esopenaccessjournals.com
Nanomedicine: Its biocompatibility could make it useful in the formulation of drug delivery systems at the nanoscale. openaccessjournals.comnanografi.com
Advanced Coatings: this compound could be a component in developing nano-engineered coatings with properties like enhanced durability and thermal resistance. nanografi.com
Exploration of this compound in Novel Green Solvent Systems
There is a significant push in the chemical industry to replace traditional, often toxic, organic solvents with greener alternatives. mdpi.comrsc.org this compound is being explored as a key component in such systems. mdpi.comextrica.com
This compound as a Green Solvent
This compound is considered a green solvent due to its derivation from renewable resources (glycerol) and its favorable properties. mdpi.comextrica.com It is being investigated as a replacement for polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). extrica.com
Applications in Membrane Technology
A significant application of this compound as a green solvent is in the fabrication of polymeric membranes. extrica.comresearchgate.netkaust.edu.sa
Non-Solvent Induced Phase Separation (NIPS): this compound has been successfully used as a solvent in the NIPS process to create microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF) membranes from various polymers, including cellulose (B213188) acetate (B1210297) and polyethersulfone. extrica.comresearchgate.net
Full Bio-based Membranes: Researchers have developed nanofiltration membranes using entirely bio-based ingredients, with this compound as the solvent, cellulose acetate as the polymer, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a co-solvent. researchgate.net
| Polymer | Co-solvent | Membrane Type | Key Finding |
| Cellulose Acetate (CA) | 2-Methyltetrahydrofuran (2-MeTHF) | Nanofiltration (NF) | Successful creation of fully bio-based membranes. researchgate.net |
| Polyethersulfone (PES) | - | MF, UF, NF | Effective production of various membrane types. extrica.com |
| Polyvinylidene Fluoride (PVDF) | Dimethylformamide (DMF) (partial) | Ultrafiltration (UF) | This compound partially replaces toxic DMF. mdpi.com |
Role of this compound in Circular Economy Initiatives within the Chemical Industry
The chemical industry is increasingly adopting circular economy principles, which aim to minimize waste and maximize the use of resources. cefic.orgrenewablematter.eucefic.orgchemiehoch3.de The production of this compound from crude glycerol, a byproduct of biodiesel production, is a prime example of this principle in action. researchgate.netdoi.orgconicet.gov.arupm.edu.my
Valorization of Glycerol
The transesterification of vegetable oils to produce biodiesel generates a large surplus of crude glycerol. doi.orgscielo.br This crude glycerol can be a low-value waste product, but its conversion into value-added chemicals like this compound transforms it into a valuable feedstock. researchgate.netjeeng.net This process, often referred to as glycerol valorization, is a key strategy for improving the economic viability and sustainability of the biodiesel industry. doi.orgjeeng.netbiofueljournal.comacs.org
The conversion of glycerol to acetins can significantly increase its value, from approximately 350 USD/metric ton for glycerol to 1000-2000 USD/metric ton for acetins. researchgate.net
Contribution to a Sustainable Chemical Industry
The use of this compound and its production from waste streams contribute to the development of a more circular and sustainable chemical industry by: mdpi.com
Reducing Waste: Finding a high-value application for a major byproduct of another industry. researchgate.net
Utilizing Renewable Feedstocks: Glycerol from biodiesel is a renewable resource. renewablematter.eu
Developing Greener Products: this compound itself can be used to create more environmentally friendly products, such as bio-based solvents and polymers. inndromeda.esextrica.com
Q & A
Basic Research Questions
Q. How can researchers optimize reaction conditions to maximize diacetin yield in glycerol acetylation?
- Methodological Answer : this compound synthesis efficiency depends on catalyst selection, temperature, and molar ratios. Antimony pentoxide (Sb₂O₅) demonstrates high selectivity (54.2% this compound yield) due to Brønsted acid sites, as confirmed by pyridine-adsorbed FT-IR analysis. Optimized conditions include a 1:3 glycerol-to-acetic acid molar ratio, 2.5% catalyst loading, and temperatures between 100–120°C. GC-MS is recommended for quantifying product distribution .
Q. What analytical techniques are most reliable for characterizing this compound purity and distinguishing it from mono- and triacetin?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for resolving this compound from co-eluting isomers. FT-IR alone cannot detect triacetin reliably due to overlapping carbonyl peaks (e.g., 1740 cm⁻¹ for esters). GC retention indices and mass fragmentation patterns (e.g., m/z 122, 78, 106) enable precise identification .
Q. What ecological role does this compound play in plant-pollinator interactions?
- Methodological Answer : this compound acts as a species-specific olfactory cue for oil-collecting bees (e.g., Macropis fulvipes). Electroantennography (EAG) reveals dose-dependent antennal responses in oil bees (p < 0.001), absent in non-oil bees. Behavioral assays using synthetic blends (this compound + geranic acid, heptanoic acid) confirm its role in enhancing floral attraction .
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid sites in catalysts influence this compound selectivity?
- Methodological Answer : Brønsted acid sites (e.g., Sb₂O₅) favor this compound by protonating glycerol’s hydroxyl groups, promoting esterification. Lewis acid catalysts (e.g., SnO₂) exhibit lower selectivity due to competing dehydration pathways. Pyridine FT-IR distinguishes site types: Brønsted sites show bands at 1540 cm⁻¹, while Lewis sites absorb at 1450 cm⁻¹ .
Q. What kinetic models best describe this compound formation under varying temperatures?
- Methodological Answer : Pseudo-homogeneous kinetic models incorporating Arrhenius equations (ln k = -Eₐ/R·T + ln A) are effective. At 120°C, this compound’s rate constant (k₃ = 0.45 min⁻¹) exceeds monoacetin’s (k₁ = 0.12 min⁻¹). Activation energy (Eₐ) calculations require time-resolved GC data to track intermediate conversion .
Q. How can researchers resolve contradictions in this compound selectivity across heterogeneous catalysts?
- Methodological Answer : Systematic catalyst screening (e.g., Sb₂O₅ vs. graphene oxide) under standardized conditions (e.g., 100°C, 6-hour reactions) identifies pore structure and acidity impacts. For example, graphene oxide’s carbonyl groups enhance this compound yield (57% vs. Sb₂O₅’s 54%), but require post-synthesis purification to remove unreacted intermediates .
Q. What experimental designs validate this compound’s role as a private communication channel in pollination ecology?
- Methodological Answer : Dual-choice assays comparing this compound-enriched vs. control lures in flight cages quantify bee visitation rates (e.g., 72% preference for this compound blends). GC-EAD (gas chromatography-electroantennographic detection) isolates bioactive compounds, while ANOVA (F₆,₅₁ = 17.94, p < 0.001) validates concentration-dependent responses .
Q. How can this compound be quantified in complex matrices like fermented beverages?
- Methodological Answer : Membrane filtration (0.45 µm) pre-treats samples to remove interferents (e.g., proteins). GC with flame ionization detection (GC-FID) using a polar capillary column (e.g., DB-WAX) resolves this compound (retention time ~12.3 min). Calibration curves with triacetin as an internal standard improve accuracy .
Methodological Notes
- Data Contradiction Analysis : Conflicting catalyst performance data (e.g., Sb₂O₅ vs. graphene oxide) require controlled re-testing with standardized protocols (e.g., identical glycerol:acetic acid ratios) and advanced characterization (BET surface area, NH₃-TPD for acidity) .
- Experimental Design : For ecological studies, include negative controls (e.g., acetone-only lures) and non-target bee species to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
